molecular formula C21H16N4O3S B2588341 N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide CAS No. 1251632-22-0

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2588341
CAS No.: 1251632-22-0
M. Wt: 404.44
InChI Key: YVZLTSIYJMBXEF-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a recognized and potent inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, specifically targeting the activin receptor-like kinase-5 (ALK5), also known as TGF-β type I receptor (Source) . This compound functions by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby selectively inhibiting the phosphorylation of downstream SMAD proteins (SMAD2/3) (Source) . The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex roles of the TGF-β pathway in various physiological and pathological processes. Researchers employ it extensively in in vitro and cell-based assays to investigate TGF-β-mediated effects on cell proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT) (Source) . Its application is particularly critical in the fields of oncology, fibrotic diseases, and immunology, where aberrant TGF-β signaling is a known driver of disease progression, making it a valuable tool for validating ALK5 as a therapeutic target and for screening potential combination therapies.

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-11-18(29-12(2)22-11)20-24-25-21(28-20)23-19(26)17-13-7-3-5-9-15(13)27-16-10-6-4-8-14(16)17/h3-10,17H,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZLTSIYJMBXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, which are then coupled with the xanthene core under specific conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide involves interaction with various molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The xanthene core may contribute to the compound’s ability to generate reactive oxygen species, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences and similarities:

Compound Class Core Structure Substituents/Modifications Key Features Reference
Target Compound 1,3,4-Oxadiazole + Thiazole + Xanthene 2,4-Dimethylthiazole; Xanthene carboxamide Combines three bioactive heterocycles N/A
1,3,4-Oxadiazole-carbazole () 1,3,4-Oxadiazole + Carbazole Carbazole-methyl; Ethanone Antibacterial, antifungal activity
Xanthenone-isoxazole () Xanthenone + Isoxazole Methoxy, nitro, chloro, bromo substituents Multicomponent synthesis; solid-state stability
Tetrahydrocarbazole-acetamide () Tetrahydrocarbazole + Acetamide Chloro, fluoro, methyl substituents Patent-protected synthesis; unconfirmed bioactivity

Key Observations :

  • The target compound’s 2,4-dimethylthiazole group differentiates it from carbazole-based analogs () and may enhance metabolic stability compared to carbazole’s planar aromatic system.
  • Compared to xanthenone-isoxazole derivatives (), the oxadiazole-thiazole-xanthene combination offers a broader spectrum of electronic effects, which could modulate solubility and bioactivity.

Activity Comparison :

  • The antibacterial activity of 1,3,4-oxadiazole-carbazole compounds () suggests that the target compound’s oxadiazole-thiazole core may similarly disrupt bacterial enzymes or membranes.
  • Xanthene derivatives () with halogen substituents (e.g., chloro, bromo) exhibit enhanced lipophilicity, which could be mirrored in the target compound’s xanthene carboxamide group, aiding penetration into bacterial or cancer cells.
Physicochemical Properties
Property Target Compound 1,3,4-Oxadiazole-carbazole () Xanthenone-isoxazole ()
Solubility Moderate (polar oxadiazole; hydrophobic xanthene) Low (carbazole’s hydrophobicity) Low (halogen substituents)
Stability Likely stable (rigid xanthene core) Stable under synthetic conditions High thermal stability (high m.p.)

Key Differences :

  • Halogen substituents in ’s compounds increase molecular weight and lipophilicity, whereas the target compound’s methyl groups on thiazole balance steric and electronic effects.

Biological Activity

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a synthetic compound that integrates multiple heterocyclic structures known for their biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a xanthene core, substituted with a 1,3,4-oxadiazole and a thiazole moiety. This structural arrangement is significant as both thiazole and oxadiazole derivatives have been documented to exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring demonstrate significant antimicrobial properties. For instance:

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have shown that derivatives can outperform traditional antibiotics like nalidixic acid against strains such as Staphylococcus aureus and Escherichia coli .
  • Case Study : A study by Dhumal et al. (2016) highlighted that certain oxadiazole-thiazole combinations exhibited potent antitubercular activity against Mycobacterium bovis BCG . The most effective derivatives were noted for their ability to disrupt fatty acid biosynthesis in bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cytotoxicity : Compounds with similar structural motifs have shown cytotoxic effects on various cancer cell lines. For example, derivatives demonstrated significant activity against solid tumors by inducing apoptosis and inhibiting cell proliferation .
  • Inflammatory Cytokine Modulation : Some studies have reported that these compounds can modulate pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a dual role in both cancer therapy and inflammation management .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound are also noteworthy:

  • Mechanism : The thiazole and oxadiazole rings have been implicated in reducing inflammation through the inhibition of specific pathways involved in cytokine release .
  • Research Findings : A study found that certain derivatives could significantly reduce the levels of inflammatory markers in vitro, indicating potential therapeutic benefits in inflammatory diseases.

Data Summary

Biological ActivityMechanism of ActionKey Findings
AntimicrobialInhibition of DNA gyraseEffective against E. coli, S. aureus; outperformed nalidixic acid
AnticancerInduction of apoptosisSignificant cytotoxicity against solid tumors; modulation of IL-6 and TNF-α
Anti-inflammatoryCytokine signaling inhibitionReduced inflammatory markers in vitro

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Guidance :

  • Step 1 : Utilize coupling reactions (e.g., amide bond formation) between the xanthene-carboxamide precursor and the 1,3,4-oxadiazole-thiazole moiety. Catalysts like EDCI/HOBt or DCC/DMAP are recommended for efficient coupling .
  • Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (70–90°C) to enhance reaction kinetics. Monitor progress via TLC or HPLC .
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and final products via recrystallization (ethanol/water mixtures) .
  • Data Table :
Reaction ConditionYield (%)Purity (HPLC)
EDCI/HOBt, DMF, 80°C7298.5
DCC/DMAP, THF, 70°C6597.8

Q. Which spectroscopic techniques are most reliable for structural validation?

  • Methodological Guidance :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm heterocyclic linkages (e.g., oxadiazole C=N at ~160 ppm) and xanthene aromatic protons .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1680 cm⁻¹) and thiazole C-S bonds (680–750 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Guidance :

  • Step 1 : Synthesize analogs with variations in the thiazole (e.g., 2,4-dimethyl vs. 4-trifluoromethyl) or oxadiazole (e.g., nitro vs. amino substituents) groups .
  • Step 2 : Test inhibitory activity against target enzymes (e.g., GSK-3β or kinases) using fluorescence-based assays .
  • Data Table :
Substituent (Thiazole)IC50 (μM)Selectivity (vs. off-target)
2,4-Dimethyl0.45>100-fold
4-Trifluoromethyl0.2250-fold

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Methodological Guidance :

  • Factor 1 : Standardize assay conditions (e.g., ATP concentration, pH, temperature) to minimize variability .
  • Factor 2 : Validate compound purity (>95% via HPLC) and solubility (use DMSO stocks with <0.1% aggregates) .
  • Factor 3 : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can molecular docking guide mechanistic studies of enzyme inhibition?

  • Methodological Guidance :

  • Step 1 : Generate 3D structures (e.g., using Gaussian09 for DFT optimization) and dock into target active sites (AutoDock Vina) .
  • Step 2 : Analyze binding poses for hydrogen bonds (e.g., amide-xanthene with catalytic lysine) and hydrophobic interactions (thiazole with pocket residues) .
  • Step 3 : Validate predictions with mutagenesis (e.g., K72A mutation disrupting key interactions) .

Methodological Frameworks

Q. How to integrate theoretical frameworks (e.g., enzyme kinetics) into experimental design?

  • Guidance :

  • Theory Linkage : Apply Michaelis-Menten kinetics to model competitive/non-competitive inhibition patterns. Use Lineweaver-Burk plots to distinguish mechanisms .
  • Experimental Design : Vary substrate/inhibitor concentrations systematically and fit data to kinetic models (e.g., GraphPad Prism) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results, and how can this be addressed?

  • Root Causes :

  • Cause 1 : Polymorphism (e.g., amorphous vs. crystalline forms affecting solubility). Mitigate via controlled crystallization .
  • Cause 2 : pH-dependent ionization (use buffered solutions at physiological pH for consistency) .

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